Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate
Description
Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate is a synthetic organic compound featuring a propanoate ester backbone with a methyl group at the C2 position and a tertiary amine moiety at C3 linked to a morpholine ring via an ethyl chain. Its molecular formula is C₁₂H₂₂N₂O₃, with a molecular weight of 242.32 g/mol (inferred from structural analogs). The morpholine ring enhances solubility in polar solvents, while the methyl ester group contributes to moderate lipophilicity. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for introducing amine functionalities in drug candidates.
Properties
IUPAC Name |
methyl 2-methyl-3-(2-morpholin-4-ylethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(11(14)15-2)9-12-3-4-13-5-7-16-8-6-13/h10,12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNBBDREPCMPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN1CCOCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with morpholine and subsequent esterification with methanol. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds are selected for comparison based on functional group variations, ester modifications, and backbone alterations:
Functional Group Impact on Properties
Ester Group Variations: Methyl vs. tert-Butyl Esters: The target compound’s methyl ester (C₁₂H₂₂N₂O₃) offers lower molecular weight and higher polarity compared to the tert-butyl analog (C₁₄H₂₈N₂O₃). This reduces lipophilicity (logP ~1.2 vs. ~2.5 for tert-butyl), enhancing aqueous solubility but limiting membrane permeability.
Amine and Sulfonamide Modifications: The target’s morpholine-ethylamine group provides a balance of basicity (pKa ~7.5) and solubility, whereas the sulfonamide in Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate (C₁₈H₂₁NO₄S) exhibits higher acidity (pKa ~4.5) and stronger hydrogen-bonding capacity.
Backbone Alterations: Ketone vs. Amine: 2-Methyl-3-(morpholin-4-yl)-3-oxopropanoic acid (C₉H₁₅NO₄) replaces the amine with a ketone, reducing nucleophilicity but increasing reactivity toward nucleophiles (e.g., Grignard reagents). Chiral Centers: Methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate (C₁₆H₂₂N₂O₄) introduces stereochemistry, critical for receptor-targeted drug design.
Biological Activity
Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate, a synthetic compound with the molecular formula CHNO, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacokinetics, and applications based on diverse research findings.
The synthesis of this compound typically involves the reaction of 2-methyl-3-aminopropanoic acid with morpholine, followed by esterification with methanol. The reaction conditions often include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine to facilitate the formation of the amide bond.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can modulate the activity of certain kinases, which are crucial for cellular signaling.
- Protein Interactions : The compound may also interact with proteins that play roles in cell signaling and regulatory processes. This interaction can lead to downstream effects that influence cellular behavior.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. It is rapidly absorbed into systemic circulation, with a bioavailability that supports its potential therapeutic applications. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions, leading to various metabolites that may also possess biological activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values obtained from these studies suggest a promising potential for development as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Streptococcus pneumoniae | 32 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies involving various cancer cell lines have indicated that this compound can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as a new therapeutic agent for treating resistant bacterial infections.
- Case Study on Anticancer Activity : Another investigation assessed the anticancer effects of this compound on human breast cancer cells (MCF7). The findings revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
